molecular formula C5H3BrIN B561539 4-Bromo-2-iodopyridine CAS No. 100523-83-9

4-Bromo-2-iodopyridine

Cat. No.: B561539
CAS No.: 100523-83-9
M. Wt: 283.894
InChI Key: MZWFYABOEZMENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodopyridine is an organic compound with the molecular formula C5H3BrIN It is a halogenated pyridine derivative, characterized by the presence of both bromine and iodine atoms attached to the pyridine ring

Mechanism of Action

Target of Action

4-Bromo-2-iodopyridine is a halogenated pyridine derivative Halogenated pyridines are generally used as building blocks in the synthesis of various complex organic molecules, including pharmaceuticals .

Mode of Action

The mode of action of this compound primarily involves its role as a reactant in various chemical reactions. The bromine and iodine substituents on the pyridine ring make it highly reactive, allowing it to participate in various types of organic reactions, such as cross-coupling reactions .

Biochemical Pathways

This compound is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The exact biochemical pathways affected by this compound would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactants, the pH, temperature, and solvent can all affect the reactivity of this compound. Furthermore, light and heat can potentially lead to the degradation of this compound, reducing its efficacy .

Biochemical Analysis

Biochemical Properties

It is known that halogenated pyridines, such as 4-Bromo-2-iodopyridine, can participate in various types of reactions, including cross-coupling reactions

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that halogenated pyridines can influence cell function by interacting with various cellular processes. For example, they may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that halogenated pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C

Dosage Effects in Animal Models

It is known that halogenated pyridines can have various effects in animal models, depending on the dosage These effects could include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that halogenated pyridines can interact with various enzymes and cofactors These interactions could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known that halogenated pyridines can interact with various transporters or binding proteins These interactions could potentially affect the localization or accumulation of this compound within cells and tissues

Subcellular Localization

It is known that halogenated pyridines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-iodopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process requires precise control of reaction parameters such as temperature, solvent, and the concentration of halogenating agents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-4-iodopyridine
  • 4-Chloro-2-iodopyridine
  • 4-Fluoro-2-iodopyridine

Comparison: 4-Bromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to other halogenated pyridines. For instance, the combination of bromine and iodine allows for selective reactions that might not be possible with compounds containing only one type of halogen .

Properties

IUPAC Name

4-bromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFYABOEZMENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652165
Record name 4-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100523-83-9
Record name 4-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.